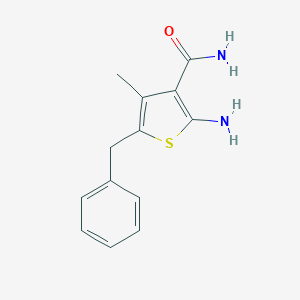

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide

Beschreibung

BenchChem offers high-quality 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-5-benzyl-4-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-8-10(7-9-5-3-2-4-6-9)17-13(15)11(8)12(14)16/h2-6H,7,15H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRNCQRVCHVFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352268 | |

| Record name | 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57243-81-9 | |

| Record name | 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide, a substituted 2-aminothiophene derivative of significant interest in medicinal chemistry. While specific research on this exact molecule is emerging, its structural features suggest considerable potential as a scaffold for drug discovery. This document synthesizes established chemical principles and data from closely related analogues to present a detailed projection of its synthesis, physicochemical properties, and potential biological activities. We will delve into the robust Gewald reaction for its synthesis, explore its potential as an intermediate for more complex heterocyclic systems, and discuss its promising, albeit predicted, pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel thiophene derivatives.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility and "lead-likeness" make it a valuable building block in the synthesis of novel therapeutic agents.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[2][3] The presence of both an amino and a carboxamide group, as in the title compound, provides reactive handles for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery campaigns.[1] 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide is a specific analogue within this class that warrants detailed investigation for its potential contributions to the field.

Physicochemical Properties and Structural Features

While empirical data for 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide is not widely published, we can infer its key properties based on its constituent functional groups and structural analogues.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₄N₂OS | Based on structural components |

| Molecular Weight | ~246.33 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Similar 2-aminothiophene-3-carboxamides are solids[1] |

| Solubility | Expected to be soluble in organic solvents like DMF, dioxane, and ethanol | Based on the synthesis conditions for related compounds[4] |

| Key Functional Groups | Primary amine (-NH₂), Carboxamide (-CONH₂), Thiophene ring, Benzyl group, Methyl group | These groups dictate the molecule's reactivity and potential for biological interactions. |

The combination of a lipophilic benzyl group and the polar amino and carboxamide functionalities suggests a molecule with balanced solubility properties, a desirable trait for drug candidates. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions.[5]

Synthesis of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide

The most established and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[4] This one-pot, multi-component condensation reaction is the most probable route for the synthesis of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.[1]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1] The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final 2-aminothiophene product.

Proposed Synthetic Protocol

A plausible synthetic route for 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide via the Gewald reaction is outlined below.

Reactants:

-

Benzyl methyl ketone (Phenyl-2-propanone): Provides the benzyl and methyl substituents at the 5- and 4-positions of the thiophene ring, respectively.

-

Cyanoacetamide: Serves as the active methylene nitrile, which will form the 2-amino and 3-carboxamide groups.

-

Elemental Sulfur: The source of the sulfur atom for the thiophene ring.

-

Base Catalyst: A weak base such as morpholine, piperidine, or diethylamine is typically used to facilitate the condensation reactions.[2]

-

Solvent: A polar aprotic solvent like ethanol, methanol, or dimethylformamide (DMF) is commonly employed.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl methyl ketone (1 equivalent) and cyanoacetamide (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1-1.2 equivalents) followed by the dropwise addition of the base catalyst (e.g., morpholine, 0.1-0.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 40-60 °C) and stir for several hours (2-6 hours, reaction progress can be monitored by TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. The crude product can be collected by filtration.

-

Purification: The collected solid is then washed with a cold solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.

Reaction Scheme

Caption: Proposed Gewald reaction pathway for the synthesis of the title compound.

Potential Applications and Biological Activities

The structural motifs present in 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide suggest a range of potential biological activities, making it a compelling candidate for further investigation in drug discovery.

Precursor for Fused Heterocyclic Systems

Substituted 2-aminothiophene-3-carboxamides are valuable intermediates for the synthesis of thieno[2,3-d]pyrimidines.[1] The 2-amino and 3-carboxamide groups are perfectly positioned for cyclocondensation reactions to form the fused pyrimidine ring. Thieno[2,3-d]pyrimidines are known to possess diverse biological activities, including anticancer properties.

Caption: Synthetic utility as a precursor to thieno[2,3-d]pyrimidines.

Predicted Pharmacological Profile

Based on the activities of related thiophene derivatives, 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide and its derivatives could be investigated for the following therapeutic areas:

-

Anticancer Activity: Many thiophene derivatives exhibit antiproliferative and antitumor activities.[2][3] Some thieno[2,3-b]pyridines, structurally related to what could be synthesized from the title compound, have shown potent anti-proliferative activity against cancer cell lines.[6]

-

Antimicrobial and Antifungal Activity: The 2-aminothiophene scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][2]

-

Anti-inflammatory and Analgesic Effects: Thiophene-containing molecules have been reported to possess anti-inflammatory and analgesic properties.[2]

-

Kinase Inhibition: The general structure is reminiscent of scaffolds used in the development of kinase inhibitors for diseases like chronic myeloid leukemia.[7]

Conclusion and Future Directions

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide represents a promising yet underexplored molecule in the vast chemical space of heterocyclic compounds. Its straightforward synthesis via the well-established Gewald reaction makes it readily accessible for further research. The presence of versatile functional groups opens up avenues for the creation of novel derivatives and complex fused heterocyclic systems. Based on the extensive literature on related 2-aminothiophenes, this compound and its future analogues are strong candidates for screening in anticancer, antimicrobial, and anti-inflammatory assays. This technical guide serves as a foundational document to encourage and guide future research into the synthesis, characterization, and therapeutic evaluation of this intriguing thiophene derivative.

References

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]

- Google Patents. (2015). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

-

El-Sayed, N. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Retrieved from [Link]

-

Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- | C22H24N4O3S. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate | C9H13NO2S. Retrieved from [Link]

-

Gangjee, A., et al. (2010). 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. NIH. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-{2-[(3-{[(E)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-{2-[(3-{[(Z)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. Retrieved from [Link]

-

Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Retrieved from [Link]

-

Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Retrieved from [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. Retrieved from [Link]

-

International Journal of Current Research and Review. (n.d.). 4-Aryl-1″”,5″”-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol”. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Retrieved from [Link]

-

Springer. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

MDPI. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

International Journal of Pharmaceutical Quality Assurance. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

IJMR. (n.d.). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

-

PMC - NIH. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S. Retrieved from [Link]

Sources

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 7. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide: A Key Scaffold in Medicinal Chemistry

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and drug discovery, prized for its versatile biological activities.[1][2] This five-membered heterocyclic motif is a bioisostere of the phenyl group and is found in a wide array of pharmacologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] The inherent functionality of the 2-aminothiophene ring system, particularly the presence of both amino and carboxamide groups, provides a rich platform for further chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization. This guide provides an in-depth exploration of the synthesis of a specific, highly functionalized derivative, 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide, with a focus on the robust and efficient Gewald multicomponent reaction.

Synthetic Strategy: The Gewald Reaction as the Method of Choice

The most prominent and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, three-component reaction offers a convergent and atom-economical approach to this valuable heterocyclic system. The core transformation involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] For the synthesis of the target molecule, 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide, the logical starting materials are benzyl methyl ketone, cyanoacetamide, and elemental sulfur.

Causality Behind Experimental Choices

The selection of the Gewald reaction is underpinned by several key advantages:

-

Convergence and Efficiency: The one-pot nature of the reaction, where multiple bonds are formed in a single operation, significantly reduces the number of synthetic steps, saving time and resources.

-

Availability of Starting Materials: The precursors—benzyl methyl ketone, cyanoacetamide, and elemental sulfur—are readily available and relatively inexpensive.

-

Versatility: The Gewald reaction is tolerant of a wide range of functional groups on the ketone and active methylene components, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes.[4]

-

Mild Reaction Conditions: The reaction typically proceeds under mild conditions, often at moderate temperatures, which is beneficial for preserving sensitive functional groups.[1]

Reaction Mechanism and Visualization

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key intermediates.[2][3][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the benzyl methyl ketone and cyanoacetamide. The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the active methylene group of cyanoacetamide to form a carbanion. This carbanion then attacks the carbonyl carbon of the benzyl methyl ketone, followed by dehydration to yield an α,β-unsaturated nitrile intermediate.[2][3][5]

-

Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael addition with a sulfur nucleophile. Elemental sulfur, in the presence of the amine base, forms a reactive polysulfide species which adds to the β-carbon of the unsaturated system.[2]

-

Thorpe-Ziegler Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, where the sulfur-containing anion attacks the nitrile group. Subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[2]

Caption: The reaction mechanism of the Gewald synthesis of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |

| Benzyl methyl ketone | 134.18 | 10 | 1.34 g (1.29 mL) |

| Cyanoacetamide | 84.08 | 10 | 0.84 g |

| Elemental Sulfur | 32.07 | 10 | 0.32 g |

| Morpholine | 87.12 | 2 | 0.17 g (0.17 mL) |

| Ethanol (absolute) | - | - | 20 mL |

| Water (deionized) | - | - | 50 mL |

| Ethanol (for washing) | - | - | 2 x 10 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl methyl ketone (10 mmol, 1.34 g), cyanoacetamide (10 mmol, 0.84 g), and elemental sulfur (10 mmol, 0.32 g).

-

Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by the dropwise addition of morpholine (2 mmol, 0.17 mL) with continuous stirring.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form. Pour the reaction mixture into 50 mL of cold deionized water with stirring.[4]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the product under vacuum to a constant weight. The expected product, 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide, should be an off-white to pale yellow solid. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Self-Validating System: The success of this protocol can be validated at several stages. The formation of a precipitate upon cooling and addition to water is a primary indicator of product formation. The melting point of the purified product should be sharp and within a narrow range. Finally, the spectroscopic data (NMR, IR, MS) should be consistent with the structure of the target molecule.

Expected Characterization Data

-

¹H NMR:

-

Singlet for the methyl protons (CH ₃) around δ 2.2-2.4 ppm.

-

Singlet for the benzyl methylene protons (CH ₂Ph) around δ 4.0-4.2 ppm.

-

A broad singlet for the amino protons (NH ₂) around δ 5.5-6.5 ppm.

-

Multiplet for the aromatic protons of the benzyl group around δ 7.2-7.4 ppm.

-

A broad singlet for the amide protons (CONH ₂) around δ 7.0-7.5 ppm.

-

-

¹³C NMR:

-

Signal for the methyl carbon (C H₃) around δ 14-16 ppm.

-

Signal for the benzyl methylene carbon (C H₂Ph) around δ 35-37 ppm.

-

Signals for the thiophene ring carbons.

-

Signals for the aromatic carbons of the benzyl group in the range of δ 126-140 ppm.

-

Signal for the amide carbonyl carbon (C =O) around δ 165-170 ppm.

-

-

IR (cm⁻¹):

-

N-H stretching vibrations for the amino and amide groups in the range of 3200-3500 cm⁻¹.

-

C=O stretching vibration for the amide group around 1640-1680 cm⁻¹.

-

C-H stretching vibrations for aromatic and aliphatic groups.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₄N₂OS, MW: 246.33 g/mol ).

-

Conclusion and Future Directions

The Gewald reaction provides a highly efficient and straightforward route for the synthesis of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide. This technical guide outlines a robust and reproducible protocol, grounded in the established principles of this important multicomponent reaction. The synthesized compound, with its versatile functional groups, serves as a valuable building block for the development of novel therapeutic agents. Further research can focus on the diversification of this scaffold by modifying the ketone precursor to introduce a wider range of substituents at the 5-position of the thiophene ring, thereby expanding the chemical space for drug discovery programs.

References

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Bonsignore, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecules, 27(3), 925.

- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679.

-

Wikipedia contributors. (2023, December 27). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Huang, Z., & Dömling, A. (2011). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Molecular Diversity, 15(1), 31-50.

Sources

An In-depth Technical Guide to the Spectral Data of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel thiophene derivative, 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide. In the absence of published experimental data, this document leverages established spectroscopic principles and predictive methodologies to offer a detailed characterization using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of the molecule's structural features through its spectral fingerprint. The methodologies for spectral acquisition and data interpretation are also discussed, providing a framework for the experimental validation of these predictions.

Introduction

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of such novel compounds is paramount for understanding their structure-activity relationships (SAR) and for quality control in synthetic processes. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework and functional groups.

This guide presents a thorough, albeit predictive, examination of the spectral data for this target molecule. The predictions are grounded in the analysis of its constituent functional groups and their expected behavior in different spectroscopic environments.

Molecular Structure

The chemical structure of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide is presented below, with atom numbering for unambiguous spectral assignments.

Figure 1: Chemical structure of 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H (N-H, Amino) | ~ 6.0 - 7.0 | Broad Singlet | 2H | -NH₂ |

| H (Aromatic, Benzyl) | ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl protons |

| H (N-H, Amide) | ~ 7.5 - 8.5 | Broad Singlet | 2H | -CONH₂ |

| H (Methylene, Benzyl) | ~ 4.0 | Singlet | 2H | -CH₂-Ph |

| H (Methyl) | ~ 2.2 | Singlet | 3H | -CH₃ |

Table 1: Predicted ¹H NMR spectral data for 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.

Rationale for Predicted ¹H NMR Spectrum

-

Aromatic Protons (7.2 - 7.4 ppm): The five protons of the benzyl group's phenyl ring are expected to resonate in the aromatic region. Their chemical shifts are influenced by the electron-donating nature of the alkyl substituent on the thiophene ring.[1]

-

Amine and Amide Protons (Broad Singlets): The protons on the amino (-NH₂) and carboxamide (-CONH₂) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

-

Methylene Protons (~ 4.0 ppm): The two protons of the benzylic methylene group (-CH₂) are chemically equivalent and are expected to appear as a singlet. The adjacent phenyl group and the thiophene ring cause a downfield shift.

-

Methyl Protons (~ 2.2 ppm): The three protons of the methyl group attached to the thiophene ring are equivalent and will appear as a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (Amide) | ~ 165 - 170 | C13 |

| C (Aromatic, Benzyl - Cipso) | ~ 140 | C6 |

| C (Aromatic, Benzyl - Cortho, Cmeta, Cpara) | ~ 125 - 130 | C7, C8, C9, C10, C11, C12 |

| C (Thiophene - C-NH₂) | ~ 150 - 155 | C2 |

| C (Thiophene - C-CONH₂) | ~ 110 - 115 | C3 |

| C (Thiophene - C-CH₃) | ~ 130 - 135 | C4 |

| C (Thiophene - C-CH₂Ph) | ~ 135 - 140 | C1 |

| -CH₂- (Benzyl) | ~ 35 - 40 | C5 |

| -CH₃ | ~ 15 - 20 | C14 |

Table 2: Predicted ¹³C NMR spectral data for 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.

Rationale for Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (~ 165 - 170 ppm): The carbon of the amide carbonyl group is significantly deshielded and appears at a low field.

-

Aromatic and Thiophene Carbons: The carbon atoms of the phenyl and thiophene rings resonate in the range of approximately 110-155 ppm. The specific shifts are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The benzylic methylene carbon (~35-40 ppm) and the methyl carbon (~15-20 ppm) appear at higher fields as expected for sp³ hybridized carbons.

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Medium, Broad | N-H (Amino & Amide) | Stretching |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 2950 - 2850 | Medium | C-H (Aliphatic) | Stretching |

| ~ 1660 | Strong | C=O (Amide) | Stretching (Amide I) |

| ~ 1600 | Medium | N-H | Bending |

| 1600, 1475 | Medium to Weak | C=C (Aromatic) | Stretching |

| ~ 1400 | Medium | C-N | Stretching |

Table 3: Predicted characteristic IR absorption bands for 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.

Rationale for Predicted IR Spectrum

-

N-H Stretching (3400 - 3200 cm⁻¹): The presence of both a primary amine and a primary amide will result in broad absorption bands in this region due to N-H stretching vibrations.[2]

-

C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed below 3000 cm⁻¹.[3]

-

C=O Stretching (~ 1660 cm⁻¹): A strong absorption band is expected for the carbonyl group of the primary amide.[2]

-

Aromatic C=C Stretching (1600, 1475 cm⁻¹): These bands are characteristic of the phenyl ring.[4]

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Molecular Ion and Fragments

-

Molecular Ion (M⁺): The molecular weight of C₁₃H₁₄N₂OS is 246.33 g/mol . The molecular ion peak is expected at m/z = 246.

-

Major Predicted Fragments:

-

m/z = 91: This is a very common and stable fragment for benzyl-containing compounds, corresponding to the tropylium ion ([C₇H₇]⁺).

-

m/z = 155: Loss of the benzyl group ([M - C₇H₇]⁺).

-

m/z = 202: Loss of the carboxamide group ([M - CONH₂]⁺).

-

Rationale for Predicted Fragmentation

The fragmentation of the molecular ion is expected to be driven by the stability of the resulting fragments.[5] The formation of the tropylium ion (m/z = 91) is a highly favorable process for compounds containing a benzyl moiety.[5] Cleavage of the bond between the thiophene ring and the benzyl group is also a likely fragmentation pathway.

Figure 2: Predicted major fragmentation pathways for 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide.

Experimental Protocols

To experimentally validate the predicted spectral data, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6][7]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.[8]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[7]

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).

Figure 3: General workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.[9][10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[11]

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.[12]

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas or liquid chromatography.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis.[13][14] For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) can be employed.[15]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Synthetic Context: The Gewald Reaction

2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide is a polysubstituted 2-aminothiophene. A highly probable synthetic route for this class of compounds is the Gewald reaction.[16][17][18] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. For the target molecule, the likely starting materials would be phenylacetone, cyanoacetamide, and elemental sulfur.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data for 2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide. While this information is based on well-established spectroscopic principles, experimental verification is essential for definitive structural confirmation. The outlined protocols provide a clear path for researchers to obtain and analyze the experimental data for this and similar novel compounds. This guide serves as a valuable resource for the scientific community, facilitating further research and development in the field of medicinal chemistry.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Jara, C., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Magnetochemistry, 9(7), 169. [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Link]

-

ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

Ricard, M. J., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 40(10), 1326-1337. [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. [Link]

-

The Royal Society of Chemistry. (2025). Nuclear Magnetic Resonance, Volume 51. [Link]

-

Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

-

NMRdb.org. (n.d.). Simulate and predict NMR spectra. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

MolView. (n.d.). MolView. [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

-

University of Lisbon. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Georgia. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NMRium. (n.d.). NMRium - The next-generation NMR software. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. [Link]

-

ACS Publications. (2006). Transmission infrared spectroscopy of high area solid surfaces. A useful method for sample preparation. Langmuir. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

Fiehn Lab. (n.d.). MS/MS fragmentation. [Link]

-

YouTube. (2021, April 13). Mass spectrometry Fragmentation (Part 1). [Link]

-

ResearchGate. (n.d.). 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

SpringerLink. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. [Link]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

University of Texas at Austin. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

Introduction: The Thiophenecarboxamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Thiophenecarboxamides

From a Senior Application Scientist's perspective, the process of drug discovery is an intricate search for molecular scaffolds that are not only biologically active but also synthetically tractable and amenable to chemical modification. The substituted thiophenecarboxamide core represents one such "privileged structure." The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is an isostere of the benzene ring, allowing it to mimic phenyl groups in interactions with biological targets while possessing distinct electronic properties and metabolic profiles.[1][2] The carboxamide linker provides a rigid, planar unit capable of forming critical hydrogen bonds, a feature essential for anchoring ligands within protein binding sites. This combination has given rise to a class of compounds with a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This guide provides an in-depth exploration of the key biological activities of substituted thiophenecarboxamides. We will dissect their mechanisms of action, analyze structure-activity relationships (SAR), and present validated experimental workflows, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights.

Anticancer Activity: Targeting the Malignant Phenotype

The application of thiophenecarboxamides in oncology is extensive, with derivatives engineered to target various hallmarks of cancer.[5] The synthetic accessibility of the scaffold allows for systematic modification to optimize potency and selectivity against different cancer targets.

Mechanism of Action I: Disruption of Microtubule Dynamics

A prominent strategy in cancer chemotherapy is the disruption of the cellular cytoskeleton by targeting tubulin. Several thiophenecarboxamide series have been designed as biomimetics of Combretastatin A-4 (CA-4), a natural product that binds to the colchicine site of β-tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[6]

The rationale behind this biomimetic approach is to replicate the key structural and electronic features of CA-4 while improving its pharmacological properties, such as water solubility and chemical stability, which are known drawbacks of the natural compound. Researchers have successfully synthesized thiophenecarboxamide derivatives where the thiophene ring and an adjacent substituted phenyl ring mimic the two phenyl rings of CA-4. The carboxamide linker serves to orient these rings in a spatial conformation that is optimal for binding to the colchicine site.[6]

Structure-Activity Relationship Insights:

-

A-Ring Mimic (Amide-linked Phenyl Group): The substitution pattern on the phenyl ring attached to the carboxamide nitrogen is critical. The presence of methoxy or other electron-donating groups, often mimicking the trimethoxyphenyl ring of CA-4, is frequently associated with higher potency.[6]

-

B-Ring Mimic (Thiophene Ring): The nature and position of substituents on the thiophene ring modulate the compound's electronic properties and interactions within the binding pocket. For instance, electron-withdrawing groups can influence the electron density of the thiophene ring, affecting potential π-cationic interactions with amino acid residues like lysine.

Mechanism of Action II: Inhibition of Pro-survival Kinase Signaling

Kinases are fundamental regulators of cell signaling, and their dysregulation is a common driver of cancer. Thiophenecarboxamides have been developed as potent inhibitors of several key kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Thiophenecarboxamide derivatives have been identified that exhibit significant VEGFR-2 inhibitory activity. These compounds typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways like MEK/ERK and inducing cancer cell death.[7]

-

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases involved in cellular responses to stress. Certain thiophene-3-carboxamide derivatives have been shown to act as dual inhibitors, targeting both the ATP binding site and the substrate docking site of JNK, offering a unique mechanism for potent and selective inhibition.[8][9]

Experimental Workflow: In Vitro Anticancer Evaluation

A self-validating experimental workflow is crucial for reliably assessing anticancer potential and mechanism of action. The following protocol outlines a standard cascade for initial screening and mechanistic investigation.

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is foundational for determining the half-maximal inhibitory concentration (IC₅₀).

-

Cell Plating: Seed cancer cells (e.g., Hep3B, A549, MCF-7) and a normal, non-cancerous cell line (e.g., HEK293T) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6] The inclusion of a normal cell line is a critical control to assess selectivity.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

-

Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be robustly measured.

-

MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent (phenazine ethosulfate), to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate IC₅₀ values using non-linear regression analysis.

Three-dimensional cell culture models, such as tumor spheroids, more accurately mimic the microenvironment of an in-vivo tumor compared to 2D monolayers.[6] This assay assesses a compound's ability to inhibit the aggregative and growth properties of cancer cells in a 3D context.

-

Plate Preparation: Coat a 96-well plate with a non-adherent surface (e.g., using agar or specialized ultra-low attachment plates).

-

Cell Seeding: Seed cancer cells (e.g., Hep3B) at a density of 2,000-5,000 cells/well in the coated plate.

-

Compound Treatment: Immediately after seeding, add the test compounds at relevant concentrations (e.g., at their IC₅₀ and 2x IC₅₀).

-

Spheroid Formation: Centrifuge the plate at low speed to facilitate cell aggregation and incubate for 3-7 days to allow for spheroid formation.

-

Imaging and Analysis: Monitor spheroid formation and morphology daily using an inverted microscope. Capture images and measure the diameter or area of the spheroids. A significant reduction in spheroid size or the formation of distorted, non-globular aggregates indicates potent activity.[6]

The following table summarizes representative data for thiophenecarboxamide derivatives against various cancer cell lines.

| Compound ID | Target/Biomimetic | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2b | CA-4 Biomimetic | Hep3B | 5.46 | [6] |

| Compound 2e | CA-4 Biomimetic | Hep3B | 12.58 | [6] |

| Compound 14d | VEGFR-2 Inhibitor | A549 | (not specified) | [7] |

| MB-D2 | Not specified | A375 | (significant) | [11] |

Note: This table is illustrative. For specific IC₅₀ values, refer to the cited literature.

Caption: Workflow for in vitro evaluation and optimization of thiophenecarboxamides.

Antimicrobial Activity: Combating Infectious Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[12] Thiophenecarboxamides have emerged as a promising class of antibacterial and antifungal agents.[3][13]

Mechanism of Action: Novel Antibacterial Strategies

Unlike many traditional antibiotics, some novel thiophenecarboxamide series employ sophisticated mechanisms to achieve their bactericidal effects.

-

Efflux Pump Evasion: Bacterial efflux pumps, such as the AcrAB-TolC system in E. coli, are a major cause of multidrug resistance by actively expelling antibiotics from the cell. Through structure-based design, researchers have optimized thiophenecarboxamide compounds to reduce their binding affinity to these pumps, thereby increasing their intracellular concentration and restoring potency against resistant strains.

-

Prodrug Activation: Certain nitrothiophenecarboxamides function as prodrugs that are inactive until they are metabolized by specific bacterial enzymes. In E. coli, the nitroreductases NfsA and NfsB reduce the nitro group, converting the compound into a cytotoxic agent. This targeted activation mechanism provides selectivity for the pathogen and represents an innovative approach to antibacterial therapy.

-

Dual-Action on Host and Microbe: In the context of mycobacterial infections, which involve intracellular pathogens, some related thiopeptide antibiotics have been shown to not only act on the bacterium but also to activate autophagy in the host cell, a key defense mechanism for eliminating intracellular microbes.[12][14] This dual mode of action makes it significantly harder for bacteria to develop resistance.[14]

Structure-Activity Relationship for Antibacterial Agents

SAR studies have revealed that the antibacterial spectrum and potency are highly dependent on the substitution patterns.

-

Substituents at the 3-position of the thiophene ring: The presence of amino, hydroxyl, or methyl groups can significantly impact activity. For instance, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, which can be relevant for combating oxidative stress during infection, while other derivatives showed potent direct antibacterial effects.[3][13]

-

Substituents on the N-phenyl ring: Methoxy groups on the aryl ring attached to the carboxamide nitrogen have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The agar disk diffusion method is a widely used, straightforward protocol for initial screening of antimicrobial activity.

-

Prepare Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Prepare sterile paper disks impregnated with a known concentration of the test compounds (e.g., 100 µ g/disk ). Place the disks onto the agar surface. Include a negative control (disk with solvent only) and positive controls (disks with standard antibiotics like Ampicillin or Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. A larger diameter indicates greater susceptibility of the bacterium to the compound.

Caption: A typical cascade for the discovery of new antimicrobial agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in numerous diseases. Thiophenecarboxamides have been investigated as anti-inflammatory agents, often targeting key enzymes in the inflammatory pathway.[4][15]

Mechanism of Action: COX and LOX Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Some thiophene-based compounds, such as the commercial drug Tiaprofenic acid, are known COX inhibitors.[4][15] Similarly, lipoxygenase (LOX) is another key enzyme in the arachidonic acid pathway, and its inhibition is a target for anti-inflammatory drug design. The structural features of thiophenecarboxamides, including the presence of carboxylic acid, ester, or amide groups, are important for recognition and inhibition of these enzymes.[4]

Structure-Activity Relationship for Anti-inflammatory Agents

For anti-inflammatory activity, lipophilicity has been shown to be a key parameter.[16] Statistical analysis has demonstrated a strong correlation between the lipophilicity of 2-amino-3-ethoxycarbonyl thiophene derivatives and their anti-inflammatory effects.[16] The nature and position of substituents that influence the overall molecule's ability to partition into lipid membranes are therefore critical for activity.

Conclusion and Future Directions

Substituted thiophenecarboxamides represent a versatile and highly valuable scaffold in medicinal chemistry. Their synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the rational design of potent and selective agents against a wide array of biological targets. The research highlighted in this guide demonstrates their proven potential as anticancer agents that disrupt microtubule dynamics and kinase signaling, as novel antimicrobials that can overcome resistance mechanisms, and as modulators of the inflammatory cascade.

Future research should focus on leveraging advanced computational tools for more predictive in silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to accelerate the hit-to-lead optimization process.[17] Furthermore, exploring novel delivery systems and investigating the potential for these compounds in combination therapies will be crucial for translating the promise of the thiophenecarboxamide scaffold into clinically successful therapeutics.

References

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 28(1), 1. [Link]

-

El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. [Link]

-

ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. [Link]

-

Mishra, R., et al. (2020). A review on anticancer activities of thiophene and its analogs. Mini Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]

-

ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5184. [Link]

-

Wang, Y., et al. (2023). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 258, 115602. [Link]

-

Cenzo, M., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 54(9), 3455-3473. [Link]

-

MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

Lacerda, R. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4339. [Link]

-

El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. [Link]

-

ResearchGate. (2008). (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. [Link]

-

ResearchGate. (2018). (PDF) Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Sridevi, C., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 12(45), 29281-29297. [Link]

-

Shameed, P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7263. [Link]

-

Bas-Concepcion, J., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(17), 11698-11717. [Link]

-

PubMed. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

-

MDPI. (2024). Biological Activities of Thiophenes. [Link]

-

ResearchGate. (2013). Synthesis and antimicrobial activities of some novel thiophene containing azo compounds. [Link]

-

Wisdom Library. (2021). Synthesis and evaluation of novel thiophene as antimicrobial agents. [Link]

-

Zheng, Q., & Liu, W. (2017). Thiopeptide Antibiotics act on both Host and Microbe to Deliver Double Punch on Mycobacterial Infection. Journal of General and Molecular Virology, 8(1), 1-3. [Link]

-

Patel, V., et al. (2020). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2216-2233. [Link]

-

ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

-

Cenzo, M., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3455-73. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Wang, Y., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Bioorganic & Medicinal Chemistry, 94, 117466. [Link]

-

Panico, A. M., et al. (1991). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. Il Farmaco, 46(7-8), 973-81. [Link]

-

Griffin, R. J., et al. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 7(2), 297-308. [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4323. [Link]

-

Baxter, A., et al. (2004). Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-22. [Link]

-

Longdom Publishing. (2017). Thiopeptide Antibiotics act on both Host and Microbe to Deliver Double Punch on Mycobacterial Infection. [Link]

Sources

- 1. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. longdom.org [longdom.org]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Aminothiophene Core: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science. Its journey from a serendipitous discovery in coal tar to a privileged structure in blockbuster drugs and advanced organic materials is a testament to its remarkable synthetic versatility and valuable physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of aminothiophene derivatives. It delves into the core synthetic methodologies, with a particular focus on the renowned Gewald and Fiesselmann reactions, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, this guide illuminates the causality behind experimental choices, providing field-proven perspectives for researchers. The applications of these derivatives in drug discovery and materials science are critically reviewed, supported by structured data and illustrative examples. This document serves as an essential resource for scientists engaged in the exploration and application of this vital heterocyclic motif.

A Historical Prelude: From Coal Tar Impurity to a Privileged Scaffold

The subsequent decades saw the development of fundamental synthetic routes to the thiophene core, such as the Paal-Knorr thiophene synthesis. However, it was the introduction of the amino group onto this scaffold that unlocked a vast new realm of chemical and biological possibilities. The synthesis of aminothiophenes, particularly 2-aminothiophenes, became a focal point of research due to their utility as versatile building blocks for more complex heterocyclic systems and their inherent potential for biological activity. The major breakthrough in this area came in 1961 with the report of a multicomponent reaction that would come to be known as the Gewald reaction.[1] This robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes propelled the field forward, making these valuable compounds readily accessible and sparking extensive investigations into their properties and applications.[1]

Core Synthetic Methodologies: Mastering the Art of Aminothiophene Construction

The construction of the aminothiophene core is dominated by a few powerful and versatile synthetic strategies. Among these, the Gewald and Fiesselmann reactions stand out for their reliability, broad substrate scope, and historical significance. A thorough understanding of these methodologies is paramount for any researcher working with this class of compounds.

The Gewald Reaction: A Cornerstone of Aminothiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, three-component reaction that has become the most widely used method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[2]

The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps, initiated by a Knoevenagel condensation.[2][3]

Figure 1: The generally accepted mechanism of the Gewald reaction.

The reaction commences with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the nitrile to form an α,β-unsaturated nitrile intermediate.[2][3] This is followed by the Michael addition of a sulfur nucleophile, generated from elemental sulfur and the base, to the electron-deficient double bond of the Knoevenagel adduct.[3] The resulting thiolate intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the thiolate onto the nitrile carbon.[4] A final tautomerization of the resulting iminothiophene yields the stable, aromatic 2-aminothiophene product.[2]

The following is a general experimental protocol for a typical Gewald reaction. It is important to note that reaction conditions may require optimization based on the specific substrates used.

Figure 2: A generalized experimental workflow for the Gewald reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), the α-activated nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable solvent (e.g., ethanol, methanol, or DMF).

-

Addition of Base: While stirring at room temperature, add the base (e.g., morpholine, triethylamine, or piperidine; 0.1-1.0 eq.) dropwise to the reaction mixture. The choice and amount of base can significantly influence the reaction rate and yield.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 50 °C and 80 °C. The optimal temperature will depend on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring. The solid product will precipitate out.

-

Purification: Collect the precipitate by filtration, wash it with cold water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Choice of Base: The base plays a crucial role in the Gewald reaction. It not only catalyzes the initial Knoevenagel condensation but also facilitates the formation of the sulfur nucleophile.[3] Weaker bases like morpholine are often preferred as they minimize side reactions. The amount of base can also be catalytic or stoichiometric depending on the specific variation of the reaction.

-

Solvent Selection: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate.[2] Polar aprotic solvents like DMF can accelerate the reaction but may complicate the work-up. Alcohols like ethanol and methanol are commonly used due to their ability to dissolve the reactants and the ease of their removal.

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures to overcome the activation energy of the various steps. However, excessively high temperatures can lead to the decomposition of reactants or products, resulting in lower yields.

The Fiesselmann Thiophene Synthesis: An Alternative Route to Functionalized Thiophenes

The Fiesselmann thiophene synthesis, developed in the 1950s, provides a valuable alternative for the preparation of thiophene derivatives, including those that can be converted to aminothiophenes.[5] The classical Fiesselmann synthesis involves the reaction of a β-ketoester with a thioglycolic acid derivative in the presence of a base.[5]

The mechanism of the Fiesselmann synthesis involves a series of condensation and cyclization steps.

Figure 3: A simplified mechanism of the Fiesselmann thiophene synthesis.

The reaction is initiated by the base-catalyzed addition of the thioglycolic acid derivative to the carbonyl group of the β-ketoester. The resulting intermediate then undergoes an intramolecular Claisen-type condensation to form a cyclic intermediate. Subsequent dehydration and tautomerization lead to the formation of the substituted thiophene ring. For the synthesis of aminothiophenes, variations of this reaction can be employed, for instance, by using α-cyanothioacetamides.

A general protocol for the Fiesselmann synthesis is outlined below. As with the Gewald reaction, optimization of conditions is often necessary.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) and the thioglycolic acid derivative (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Base Addition: Add a base, typically a sodium alkoxide (e.g., sodium ethoxide), to the solution at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress using TLC.

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture with an acid and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Applications of Aminothiophene Derivatives: From the Pharmacy to the Cleanroom

The synthetic accessibility and structural diversity of aminothiophene derivatives have led to their widespread application in various scientific and technological fields.

In the Realm of Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The aminothiophene core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This has led to the development of a number of successful drugs containing this heterocyclic system.[6][7]

| Drug Name | Therapeutic Class | Mechanism of Action |

| Olanzapine | Atypical Antipsychotic | Antagonist at dopamine and serotonin receptors. |

| Tinoridine | Non-steroidal anti-inflammatory drug (NSAID) | Inhibitor of cyclooxygenase (COX) enzymes.[1] |

| Prasugrel | Antiplatelet Agent | Irreversible inhibitor of the P2Y12 ADP receptor. |

| Sertaconazole | Antifungal Agent | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. |

| Ticlopidine | Antiplatelet Agent | Irreversible inhibitor of the P2Y12 ADP receptor. |

| Clopidogrel | Antiplatelet Agent | Irreversible inhibitor of the P2Y12 ADP receptor. |

| Suprofen | Non-steroidal anti-inflammatory drug (NSAID) | Inhibitor of cyclooxygenase (COX) enzymes.[8] |

| Tiaprofenic acid | Non-steroidal anti-inflammatory drug (NSAID) | Inhibitor of cyclooxygenase (COX) enzymes.[8] |

Table 1: Examples of Marketed Drugs Containing a Thiophene or Aminothiophene Moiety.[1][8][9]

In the World of Materials Science: Building Blocks for Functional Organic Materials

The electron-rich nature of the thiophene ring makes it an excellent building block for the construction of organic electronic materials. Aminothiophene derivatives, with their potential for further functionalization, have been incorporated into a variety of materials with interesting optical and electronic properties.[10]

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers and small molecules are widely used as the emissive layer in OLEDs due to their high fluorescence quantum yields and tunable emission colors.[11]

-

Organic Photovoltaics (OPVs): Polythiophenes are employed as donor materials in the active layer of organic solar cells, where they absorb sunlight and generate charge carriers.

-

Organic Field-Effect Transistors (OFETs): The good charge transport properties of polythiophenes make them suitable for use as the semiconductor layer in OFETs, which are the fundamental components of organic integrated circuits.

-

Sensors: Functionalized polythiophenes can be used as the active material in chemical and biological sensors, where their electronic properties change upon interaction with the analyte of interest.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings as an impurity in coal tar, the aminothiophene core has evolved into a molecular scaffold of immense importance. The development of robust and versatile synthetic methodologies, most notably the Gewald reaction, has been instrumental in unlocking the vast potential of this heterocyclic system. The diverse applications of aminothiophene derivatives in medicinal chemistry and materials science underscore their significance and ensure that they will remain a focus of research and development for years to come. As our understanding of the structure-property relationships of these compounds continues to grow, we can expect to see the emergence of new drugs, materials, and technologies based on this remarkable and enduring molecular framework.